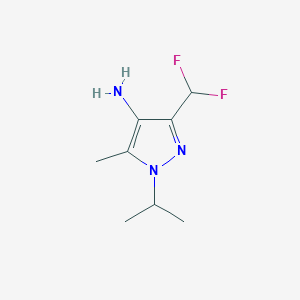
3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound contains a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms, and is substituted with difluoromethyl, methyl, and propan-2-yl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
科学的研究の応用
3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyrimidinamine derivatives: These compounds share structural similarities and are used in similar applications, such as fungicides and pharmaceuticals.
Difluoromethylated compounds: Other compounds containing the difluoromethyl group, which imparts unique chemical properties.
Uniqueness
3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific combination of substituents and the presence of the pyrazole ring
生物活性
3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a difluoromethyl group and a branched alkyl chain, contributing to its pharmacological properties.
The chemical formula of this compound is C12H17F2N5 with a molecular weight of 269.29 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the pyrazole class exhibit a range of biological activities, including antifungal, antibacterial, and antiparasitic effects. The specific biological activity of this compound has been explored in various studies.
Antiparasitic Activity
A study indicated that pyrazole derivatives can inhibit the activity of parasite enzymes, specifically targeting PfATP4, a sodium ATPase critical for Plasmodium falciparum survival. The introduction of polar functionalities in similar compounds has shown improved aqueous solubility and metabolic stability, enhancing their efficacy against malaria .
Antifungal Properties
In agricultural applications, pyrazole derivatives have been noted for their effectiveness as fungicides. The compound's structural features may contribute to its ability to disrupt fungal cell membranes or inhibit key metabolic pathways in fungi .
Case Studies and Research Findings
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target enzymes or receptors within pathogens.
特性
分子式 |
C8H13F2N3 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
3-(difluoromethyl)-5-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C8H13F2N3/c1-4(2)13-5(3)6(11)7(12-13)8(9)10/h4,8H,11H2,1-3H3 |
InChIキー |
XLDPOCYOAZRJMU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C(C)C)C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















